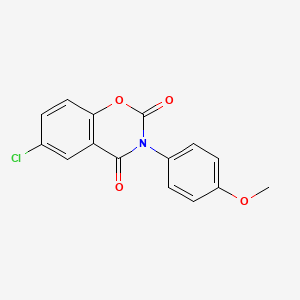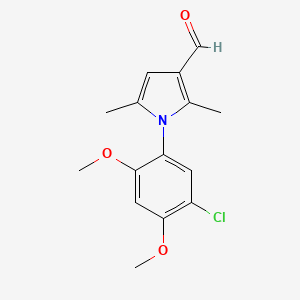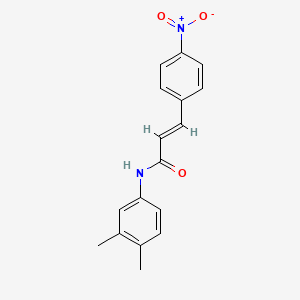
6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione, also known as CMMD, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMMD belongs to the class of benzoxazine derivatives, which have shown promising results in various fields of research, including medicinal chemistry, materials science, and polymer chemistry.
Mécanisme D'action
The mechanism of action of 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is not fully understood, but it is believed to act through multiple pathways. Studies have shown that 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione induces cell cycle arrest and apoptosis in cancer cells by activating the caspase-mediated pathway. It also inhibits the expression of anti-apoptotic proteins and activates the pro-apoptotic proteins.
Biochemical and Physiological Effects:
6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione has been shown to have a range of biochemical and physiological effects. In addition to its antitumor activity, 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione has also been shown to exhibit anti-inflammatory and antioxidant properties. It has potential as a therapeutic agent for various diseases, including neurodegenerative diseases, cardiovascular diseases, and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione in lab experiments is its high potency and specificity towards cancer cells. It has also been shown to exhibit low toxicity towards normal cells, making it a promising candidate for cancer treatment. However, the synthesis of 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is a complex process, and its high cost may limit its use in large-scale experiments.
Orientations Futures
There are several potential future directions for research on 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione. One area of interest is the development of novel derivatives of 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione with enhanced potency and specificity towards cancer cells. Another area of research is the investigation of the potential of 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is a multi-step process that involves the reaction of 4-methoxyphenol with phthalic anhydride in the presence of a Lewis acid catalyst to form 4-(4-methoxyphenyl)-phthalic anhydride. This intermediate is then reacted with ammonium chloride and sodium hydroxide to yield 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione.
Applications De Recherche Scientifique
6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione has been extensively studied for its potential applications in medicinal chemistry. Recent studies have shown that 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione exhibits potent antitumor activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of drug-resistant cancer cells and has potential as a chemotherapeutic agent.
Propriétés
IUPAC Name |
6-chloro-3-(4-methoxyphenyl)-1,3-benzoxazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO4/c1-20-11-5-3-10(4-6-11)17-14(18)12-8-9(16)2-7-13(12)21-15(17)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNQLYXEYRCQIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(4-methoxyphenyl)-1,3-benzoxazine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5741351.png)

![1-(2-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5741368.png)
![4-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5741370.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B5741388.png)

![4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinonitrile](/img/structure/B5741403.png)
![3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide](/img/structure/B5741413.png)

![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5741418.png)

![2-butyl-3-{[4-(dimethylamino)benzylidene]amino}-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5741448.png)
